3-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline
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Overview
Description
3-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline is a complex organic compound that features a combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline involves multiple steps, starting with the preparation of the individual heterocyclic components. The key steps include:
Synthesis of 5-Methyl-1,2-oxazole-3-carbonyl chloride: This can be achieved by reacting 5-methyl-1,2-oxazole with thionyl chloride under reflux conditions.
Formation of the piperidine derivative: The piperidine ring is functionalized by reacting with the oxazole carbonyl chloride to form the intermediate 1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidine.
Coupling with tetrahydrocinnoline: The final step involves the coupling of the piperidine derivative with 5,6,7,8-tetrahydrocinnoline through a nucleophilic substitution reaction, facilitated by a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazoles.
Reduction: The carbonyl group in the piperidine derivative can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO2) can be used as an oxidizing agent under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of oxazoles.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. The oxazole and piperidine rings can interact with various enzymes or receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,2-oxazole derivatives: These compounds share the oxazole ring and have similar chemical properties.
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid share the piperidine ring and can undergo similar reactions.
Tetrahydrocinnoline derivatives: These compounds share the tetrahydrocinnoline structure and have similar applications in medicinal chemistry.
Uniqueness
The uniqueness of 3-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline lies in its combination of three distinct heterocyclic structures, which imparts unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-13-10-17(22-26-13)19(24)23-8-6-14(7-9-23)12-25-18-11-15-4-2-3-5-16(15)20-21-18/h10-11,14H,2-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQMXUHJBMNLLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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